molecular formula C13H9FO2 B180754 2-Fluoro-5-phenylbenzoic acid CAS No. 146328-84-9

2-Fluoro-5-phenylbenzoic acid

Cat. No. B180754
M. Wt: 216.21 g/mol
InChI Key: CBDZTEBMHMCYCY-UHFFFAOYSA-N
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Description

2-Fluoro-5-phenylbenzoic acid is a chemical compound with the molecular formula C13H9FO2 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .


Synthesis Analysis

The synthesis of 2-Fluoro-5-phenylbenzoic acid can be achieved from 5-Bromo-2-fluorobenzoic acid and Phenylboronic acid . There are multiple synthetic routes available for its production .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-phenylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a fluorine atom . The exact structure can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-5-phenylbenzoic acid are not mentioned in the search results, carboxylic acids, in general, are known to undergo a variety of reactions. These include reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions .


Physical And Chemical Properties Analysis

2-Fluoro-5-phenylbenzoic acid has a molecular weight of 216.21 . Its physical and chemical properties, such as melting point, boiling point, and density, can be determined using various analytical techniques .

Scientific Research Applications

  • 2′-Fluoro Modified Nucleic Acids

    • Field : Biochemistry
    • Application : 2′-Fluoro modified nucleic acids are used in the polymerase-directed synthesis of DNA, providing an avenue to the preparation of 2′-modified PCR fragments and dideoxy sequencing ladders stabilized for MALDI analysis .
    • Method : The polymerase-directed synthesis of 2′-fluoro modified DNA is performed using commercially available 2′-fluoronucleoside triphosphates. Four thermostable DNA polymerases were found to be able to incorporate 2′-fluoronucleotides with reasonable efficiency .
    • Results : MALDI analysis of enzymatically produced 2′-fluoro modified DNA showed no base loss or backbone fragmentation, in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .
  • 2-Fluoro-5-nitrobenzoic Acid

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of dibenz [b,f]oxazepin-11 (10H)-ones, via the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
    • Method : The synthesis involves the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
    • Results : The result of this reaction is the formation of dibenz [b,f]oxazepin-11 (10H)-ones .
  • Phenylboronic-acid-based Functional Chemical Materials

    • Field : Biochemistry
    • Application : Phenylboronic acid (PBA), as a small molecular ligand, has the characteristics of low cytotoxicity and easy modification. PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .
    • Method : Targeted ligands such as antibodies, peptides, and small molecules have been combined with functional materials to enhance cellular uptake and are used for active targeting of cancer cells and tumors .
    • Results : For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .
  • 2-Fluoro-5-Formylbenzoic Acid

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-formylbenzoic acid has various applications in the pharmaceutical and chemical industries. It is used as a precursor in the synthesis of various pharmaceuticals, including antihistamines, antidepressants, and antimicrobial agents .
    • Method : The synthesis of 2-Fluoro-5-formylbenzoic acid involves a multistep reaction. One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide .
    • Results : This compound is used in the synthesis of Ebastine, a non-sedating antihistamine used in the treatment of allergic rhinitis and chronic urticaria. It is also used in the synthesis of Fluoxetine, an antidepressant used in the treatment of depression, anxiety, and obsessive-compulsive disorder .
  • Phenylboronic-acid-based Functional Chemical Materials

    • Field : Biochemistry
    • Application : Phenylboronic acid (PBA), as a small molecular ligand, has the characteristics of low cytotoxicity and easy modification. PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .
    • Method : Targeted ligands such as antibodies, peptides, and small molecules have been combined with functional materials to enhance cellular uptake and are used for active targeting of cancer cells and tumors .
    • Results : For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .
  • 2-Fluoro-5-Formylbenzoic Acid

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-formylbenzoic acid has various applications in the pharmaceutical and chemical industries. It is used as a precursor in the synthesis of various pharmaceuticals, including antihistamines, antidepressants, and antimicrobial agents .
    • Method : The synthesis of 2-Fluoro-5-formylbenzoic acid involves a multistep reaction. One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide .
    • Results : This compound is used in the synthesis of Ebastine, a non-sedating antihistamine used in the treatment of allergic rhinitis and chronic urticaria. It is also used in the synthesis of Fluoxetine, an antidepressant used in the treatment of depression, anxiety, and obsessive-compulsive disorder .

Safety And Hazards

While specific safety and hazard information for 2-Fluoro-5-phenylbenzoic acid is not available, it is generally advisable to use personal protective equipment, avoid dust formation, and handle the compound in a well-ventilated area .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including potentially 2-Fluoro-5-phenylbenzoic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future may see further advances in this area, potentially opening up new applications for 2-Fluoro-5-phenylbenzoic acid .

properties

IUPAC Name

2-fluoro-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDZTEBMHMCYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471734
Record name 2-fluoro-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-phenylbenzoic acid

CAS RN

146328-84-9
Record name 2-fluoro-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-fluoro-benzoic acid (49) (2.0 g, 9.00 mmol) was coupled to phenyl boronic acid (1.23 g, 10.00 mmol) using method F, except that after the 2 hour reaction, water (50 mL) and TBME (50 mL) were added. The mixture was filtered and the aqueous layer was washed with TBME. The aqueous layer was then acidified with 1N HCl and the precipitated solid was collected and dried. Yield: 1.6 g, 82%
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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